molecular formula C26H22N2O5S2 B2988395 (3-Amino-5-((3,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 1115519-99-7

(3-Amino-5-((3,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone

Cat. No.: B2988395
CAS No.: 1115519-99-7
M. Wt: 506.59
InChI Key: NEDOZFLHCOXKQJ-UHFFFAOYSA-N
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Description

(3-Amino-5-((3,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a useful research compound. Its molecular formula is C26H22N2O5S2 and its molecular weight is 506.59. The purity is usually 95%.
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Scientific Research Applications

Poly(arylene ether sulfone) Derivatives

Poly(arylene ether sulfone)s (PAES) bearing benzyl-type quaternary ammonium groups have been developed for applications in ion exchange membranes and fuel cells. These polymers show promising properties such as high hydroxide conductivity, good alkaline stability, and low methanol permeability, making them suitable for energy conversion devices. The synthesis of these materials involves high-temperature polycondensation reactions and subsequent functionalization to introduce quaternary ammonium groups. Their structural design allows for anisotropic membrane swelling and enhanced conductivity, highlighting the role of molecular architecture in dictating material performance Shi et al., 2017 Shi et al., 2017.

Antioxidant Properties of Derivatives

Derivatives of aromatic methanones, such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, have been synthesized and evaluated for their antioxidant properties. These compounds exhibit significant radical scavenging activities and reducing power, suggesting their potential as effective antioxidants. The synthesis involves bromination, demethylation, and reduction steps, highlighting the importance of functional groups and structural modifications in enhancing antioxidant activity. This research underscores the potential of aromatic methanone derivatives in developing new antioxidant agents Çetinkaya et al., 2012.

Novel Sulfonated Polyimide Membranes

Sulfonated polyimide (SPI) membranes have been synthesized for direct methanol fuel cell applications. These membranes are prepared from sulfonated diamines and naphthalenetetracarboxylic dianhydride, offering high thermal stability, proton conductivity, and low methanol permeability. The research highlights the importance of sulfonation and the choice of diamines in achieving desirable membrane properties for energy applications Zhai et al., 2007.

Synthesis and Reactivity of Thiophene Derivatives

The synthesis and study of thiophene derivatives, such as (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, have been reported, focusing on their reactivity towards sulfur- and oxygen-containing nucleophiles. These compounds are of interest due to their potential applications in organic synthesis, highlighting the versatility of thiophene derivatives in chemical transformations Pouzet et al., 1998.

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(3,4-dimethylanilino)thiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5S2/c1-15-8-10-18(12-16(15)2)28-26-25(35(30,31)19-6-4-3-5-7-19)22(27)24(34-26)23(29)17-9-11-20-21(13-17)33-14-32-20/h3-13,28H,14,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDOZFLHCOXKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC4=C(C=C3)OCO4)N)S(=O)(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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